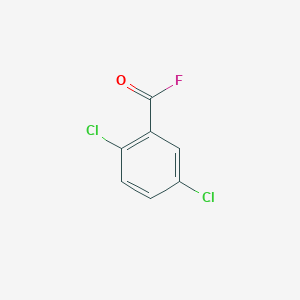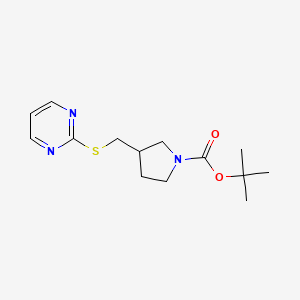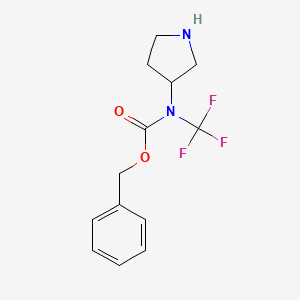
Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate: is a chemical compound characterized by the presence of a benzyl group, a pyrrolidine ring, and a trifluoromethyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of ®-3-aminopyrrolidine with benzylchloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as crystallization, purification, and drying to obtain a pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with benzyl pyrrolidin-3-yl(trifluoromethyl)carbamate.
Trifluoromethyl Carbamates: Other carbamates containing trifluoromethyl groups also exhibit similar chemical properties.
Uniqueness: this compound is unique due to the combination of its benzyl group, pyrrolidine ring, and trifluoromethyl carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C13H15F3N2O2 |
|---|---|
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
benzyl N-pyrrolidin-3-yl-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)18(11-6-7-17-8-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Clave InChI |
QAJIEILYBFHZAU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1N(C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


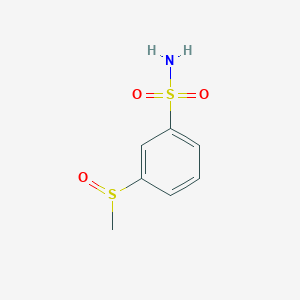

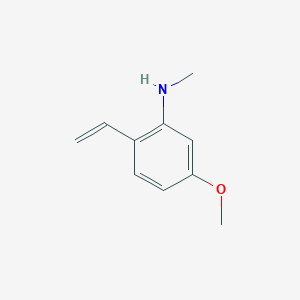
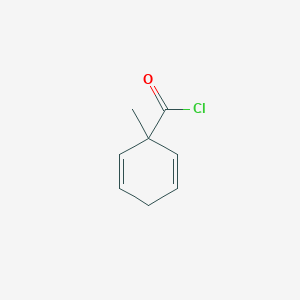
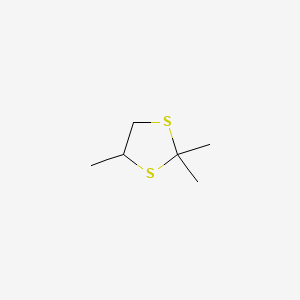
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
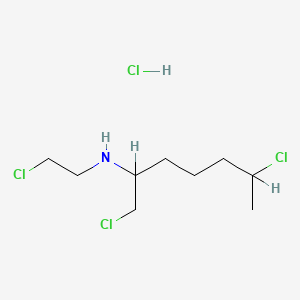
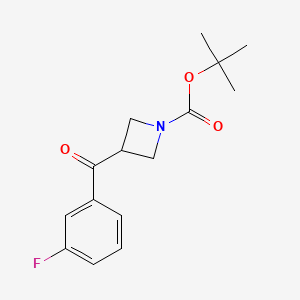
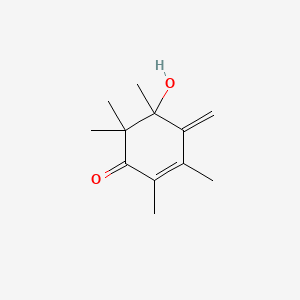
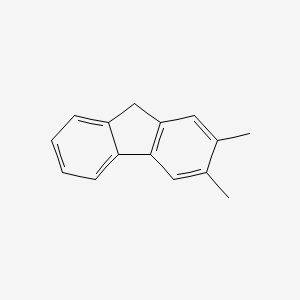
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
